molecular formula C7H4F3N3O4 B1329500 2,6-Dinitro-4-(trifluoromethyl)aniline CAS No. 445-66-9

2,6-Dinitro-4-(trifluoromethyl)aniline

Cat. No.: B1329500
CAS No.: 445-66-9
M. Wt: 251.12 g/mol
InChI Key: VACNDKUQVLNNLD-UHFFFAOYSA-N
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Description

2,6-Dinitro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4F3N3O4. It is a derivative of aniline, where the hydrogen atoms in the 2 and 6 positions are replaced by nitro groups, and the hydrogen atom in the 4 position is replaced by a trifluoromethyl group. This compound is known for its applications in various fields, including agriculture and pharmaceuticals .

Scientific Research Applications

2,6-Dinitro-4-(trifluoromethyl)aniline has several scientific research applications, including:

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute inhalation toxicity, and may cause skin irritation and serious eye irritation .

Mechanism of Action

Target of Action

The primary targets of 2,6-Dinitro-4-(trifluoromethyl)aniline are plant cells, specifically the microtubules within these cells . Microtubules play a crucial role in cell division, and by targeting these structures, the compound can disrupt the process of mitosis .

Mode of Action

This compound interacts with its targets by binding to the tubulin proteins that make up the microtubules . This binding inhibits the assembly of microtubules, thereby disrupting cell division and leading to cytogenetic disorders .

Biochemical Pathways

The compound affects the biochemical pathway of microtubule assembly. By inhibiting this pathway, it prevents the formation of the mitotic spindle, a structure that is essential for the separation of chromosomes during cell division . The downstream effects include the disruption of cell division, leading to a phytotoxic effect on the roots of plants .

Pharmacokinetics

Like many other dinitroaniline herbicides, it is likely to be absorbed by plant roots and distributed throughout the plant via the xylem

Result of Action

The result of the compound’s action is the inhibition of cell division in plants, leading to cytogenetic disorders and a phytotoxic effect . This makes this compound effective as a herbicide, particularly against a broad spectrum of weed species in horticultural crops .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, some herbicides, such as trifluralin, are more effective when soil humidity is between high and elevated . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dinitro-4-(trifluoromethyl)aniline typically involves the nitration of 4-(trifluoromethyl)aniline. The process begins with the nitration of 4-(trifluoromethyl)aniline using a mixture of concentrated sulfuric acid and concentrated nitric acid. The reaction is carried out at a controlled temperature to ensure the selective introduction of nitro groups at the 2 and 6 positions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The starting material, 4-(trifluoromethyl)aniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dinitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dinitro-4-(trifluoromethyl)benzenamine
  • 2,6-Dinitro-N-methyl-4-(trifluoromethyl)aniline
  • Trifluralin

Uniqueness

2,6-Dinitro-4-(trifluoromethyl)aniline is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to similar compounds .

Properties

IUPAC Name

2,6-dinitro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O4/c8-7(9,10)3-1-4(12(14)15)6(11)5(2-3)13(16)17/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACNDKUQVLNNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196202
Record name 2,6-Dinitro-4-(trifluoromethyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445-66-9
Record name 2,6-Dinitro-4-(trifluoromethyl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dinitro-4-(trifluoromethyl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3,5-dinitrobenzotrifluoride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DINITRO-4-(TRIFLUOROMETHYL)ANILINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Twenty six grams (0.096m) of crude 4-chloro-3,5-dinitrobenzotrifluoride, 150 ml. of liquid ammonia and 150 ml. of 2B ethanol were heated in a sealed autoclave at 100° C. for about 4 hours. After cooling and venting, the reaction mixture was taken up in ethyl acetate. The ethyl acetate phase was washed with water. The ethyl acetate solution was dried and evaporated in vacuo to yield crude 4-amino-3,5-dinitrobenzotrifluoride.
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Synthesis routes and methods II

Procedure details

A solution of 40.5 g. of 2,6-dinitro-4-trifluoromethyl-1-chlorobenzene in 300 ml. of benzene was mixed with 250 ml. of 14 N ammonium hydroxide. The reaction mixture was stirred at room temperature for about 1.5 hours, at which point in time another 100 ml. of 14 N ammonium hydroxide were added and the stirring was continued for an additional 2 hours. The organic layer was separated, was washed with water and was dried. Removal of the solvents in vacuo yielded 2,6-dinitro-4-trifluoromethylaniline, which melted at about 142°-144° C. after recrystallization from a hexane-benzene solvent mixture.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,6-dinitro-4-(trifluoromethyl)aniline interact with nucleophiles? What are the implications of this interaction?

A1: this compound readily reacts with nucleophiles such as hydroxide (OD-) and sulfite (SO32-) ions. This interaction leads to the formation of Meisenheimer complexes, specifically σ-complexes, through nucleophilic aromatic substitution (SNAr) reactions. [] The regioselectivity of these reactions, meaning which position on the aromatic ring the nucleophile attacks, is influenced by both kinetic and thermodynamic factors. For instance, N,N-di-n-propyl-2,6-dinitro-4-(trifluoromethyl)aniline (trifluralin) and N-ethyl-N-n-butyl-2,6-dinitro-4-(trifluoromethyl)aniline (benefin) initially favor nucleophilic attack at the C-3 position, but over time, the C-1 adduct becomes more thermodynamically stable. [] This reactivity towards nucleophiles is thought to be important for the biological activity of these compounds as herbicides. []

Q2: Can you explain the different reaction pathways observed for this compound derivatives with nucleophiles?

A2: Research indicates two main reaction pathways: K3T1 and K3T3. []

  • K3T1: Observed in the reactions of trifluralin and benefin with OD-. This signifies a kinetic preference for the formation of the C-3 adduct, which then gradually converts to the thermodynamically favored C-1 adduct. Interestingly, the C-1 adduct itself isn't directly observed; instead, the final products suggest an SNAr displacement at the C-1 position. []
  • K3T3: Observed in the reaction of N-phenyl-2,6-dinitro-4-(trifluoromethyl)aniline with OD- and trifluralin with SO32-. This indicates both kinetic and thermodynamic preference for the formation of the C-3 adduct. []

Q3: What structural features of fluazinam contribute to its fungicidal activity?

A4: Fluazinam, a known fungicide, shares the this compound core structure. [] While its exact mechanism of action remains unclear, its crystal structure provides insights. The molecule exhibits a dihedral angle of 42.20° between the pyridine and benzene rings. [] Furthermore, various intermolecular interactions, including N—H⋯F hydrogen bonds, C—Cl⋯π interactions, and short Cl⋯Cl, O⋯Cl, and F⋯F contacts, contribute to its three-dimensional packing in the crystal lattice. [] These structural features likely play a role in its interaction with biological targets and contribute to its fungicidal activity.

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